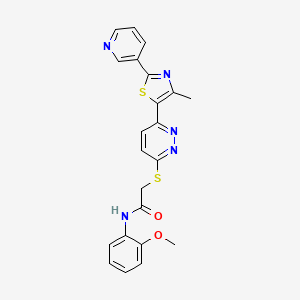

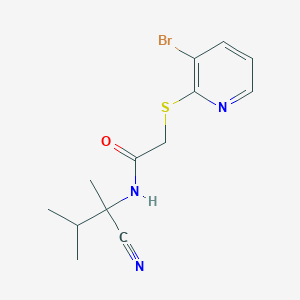

2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

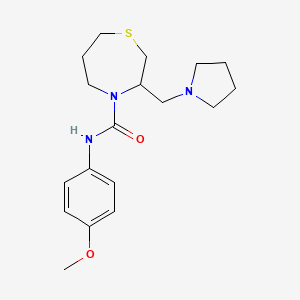

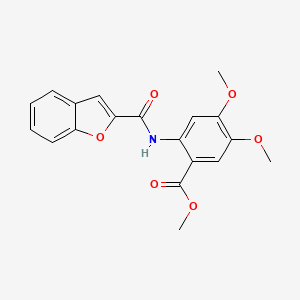

“2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide” is a chemical compound with the molecular formula C13H16BrN3OS and a molecular weight of 342.26. It contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitrile (aliphatic), 1 sulfide, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a variety of functional groups and bonds. It contains a bromopyridinyl group, a sulfanyl group, a cyano group, and a methylbutan-2-yl group .科学的研究の応用

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds incorporating sulfamoyl moieties, indicating its versatility in creating antimicrobial agents. For example, the study by Darwish et al. (2014) highlighted the synthesis of new heterocyclic compounds suitable for antimicrobial use, incorporating a sulfamoyl moiety through versatile, readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives. These compounds were synthesized through various reactions, including cycloaddition and treatment with elemental sulfur, leading to promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimicrobial Activity and Quantum Calculations

Further research by Fahim and Ismael (2019) delved into the antimicrobial activities of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. These compounds demonstrated significant antimicrobial effects, with computational calculations providing a solid correlation between experimental and theoretical data, thereby confirming the potential of these novel compounds in antimicrobial applications (Fahim & Ismael, 2019).

Intramolecular Cyclization Studies

Savchenko et al. (2020) explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the synthesis of pyridin-2(1H)-ones. These studies on bromination, nitration, and alkylation processes have expanded the chemical utility of the compound, demonstrating its role in generating diverse heterocyclic structures with potential biological activity (Savchenko et al., 2020).

Corrosion Inhibition Research

Yıldırım and Cetin (2008) conducted a study focusing on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for corrosion inhibition. These compounds exhibited significant potential in preventing corrosion in acidic and mineral oil mediums, highlighting the compound's application beyond biological activities, extending to materials science and engineering (Yıldırım & Cetin, 2008).

Antiviral and Virucidal Activities

Research by Wujec et al. (2011) on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives showcased their potential in reducing viral replication against human adenovirus type 5 and ECHO-9 virus, marking a significant step towards developing new antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

特性

IUPAC Name |

2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3OS/c1-9(2)13(3,8-15)17-11(18)7-19-12-10(14)5-4-6-16-12/h4-6,9H,7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEJMPDQQAHNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CSC1=C(C=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromopyridin-2-YL)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)

![3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2936615.png)

![Ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936622.png)